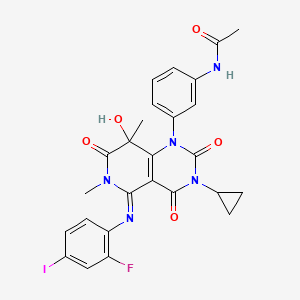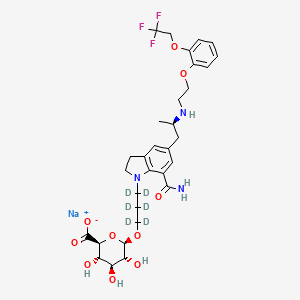
Silodosin-d6 beta-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silodosin-d6 beta-D-Glucuronide Sodium Salt is a deuterated metabolite of Silodosin, an alpha-1 adrenergic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Silodosin. It is formed through the glucuronidation of Silodosin by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B7 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin-d6 beta-D-Glucuronide Sodium Salt involves several steps:
Deuteration of Silodosin: Silodosin is first deuterated to produce Silodosin-d6. This involves the replacement of hydrogen atoms with deuterium.
Glucuronidation: The deuterated Silodosin undergoes glucuronidation, a process where a glucuronic acid moiety is added to the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale deuteration: Using deuterium gas or deuterated solvents to replace hydrogen atoms in Silodosin.
Enzymatic glucuronidation: Employing bioreactors with immobilized UGT2B7 enzymes to facilitate the glucuronidation process.
化学反応の分析
Types of Reactions
Silodosin-d6 beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Silodosin-d6.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: Silodosin-d6 and its reduced forms.
Substitution: Various substituted derivatives depending on the functional groups introduced.
科学的研究の応用
Silodosin-d6 beta-D-Glucuronide Sodium Salt has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Silodosin.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and pharmacokinetics of Silodosin.
Biological Research: Used in studies related to alpha-1 adrenergic receptors and their role in various physiological processes.
作用機序
Silodosin-d6 beta-D-Glucuronide Sodium Salt exerts its effects by interacting with alpha-1 adrenergic receptors. These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra. By binding to these receptors, the compound helps in relaxing the smooth muscles, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
類似化合物との比較
Similar Compounds
Silodosin: The parent compound, an alpha-1 adrenergic receptor antagonist.
Silodosin-d4 beta-D-Glucuronide Sodium Salt: Another deuterated metabolite of Silodosin with similar properties.
Silodosin Glucuronide Sodium Salt: The non-deuterated form of the compound.
Uniqueness
Silodosin-d6 beta-D-Glucuronide Sodium Salt is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms makes the compound more stable and allows for precise tracking in metabolic studies.
特性
分子式 |
C31H39F3N3NaO10 |
|---|---|
分子量 |
699.7 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]-1,1,2,2,3,3-hexadeuteriopropoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i4D2,9D2,11D2; |
InChIキー |
SSXDGVSHJRFUEJ-CVFGIIBWSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


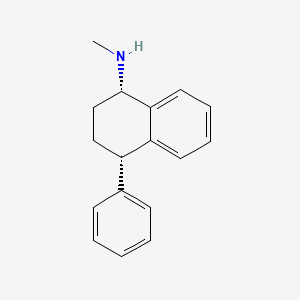
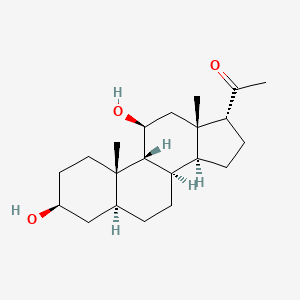
![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)


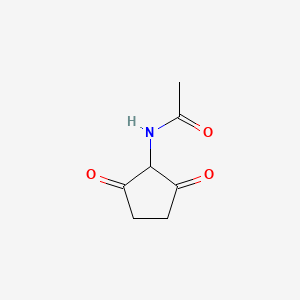


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
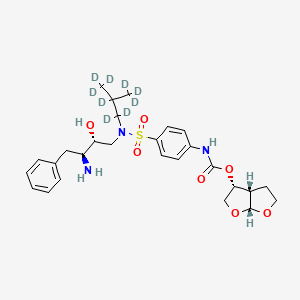
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

